molecular formula C15H18BrNO3 B1599636 2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)- CAS No. 156699-37-5

2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)-

Cat. No. B1599636
CAS RN: 156699-37-5
M. Wt: 340.21 g/mol
InChI Key: LRQYSKNJBAVITI-ZDUSSCGKSA-N
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Description

2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)-, commonly referred to as 5-bromo-2-oxazolidinone, is an organic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Stereoselective Synthesis and Nonproteinogenic Amino Acids

2-Oxazolidinone derivatives are pivotal in the stereoselective synthesis of nonproteinogenic amino acids. The study by Wee and Mcleod (2003) illustrates the synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid from a 2-oxazolidinone derivative, showcasing its utility in producing naturally occurring amino acids. This process involves a "oxazolidinone rearrangement" reaction, highlighting the versatility of 2-oxazolidinone scaffolds in synthetic chemistry (Wee & Mcleod, 2003).

Novel Antibacterial Agents

Research by Reck et al. (2005) introduces 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with a reduced activity against monoamine oxidase A, which is a significant improvement in the safety profile of these compounds. Their findings contribute to the development of safer oxazolidinone-based antibiotics (Reck et al., 2005).

Agricultural Fungicides

The discovery and optimization of famoxadone, as detailed by Sternberg et al. (2001), exemplify the application of oxazolidinone derivatives in agriculture. Famoxadone, belonging to a new class of oxazolidinone fungicides, demonstrates excellent control of plant pathogens, marking a significant advancement in crop protection strategies (Sternberg et al., 2001).

Chiral Auxiliaries in Asymmetric Synthesis

Oxazolidinone derivatives are key in the development of chiral auxiliaries for asymmetric synthesis. Studies by Vo et al. (2003) and Gooding et al. (2003) discuss the chemical development towards an efficient synthesis of (S)-4-(phenylmethyl)-2-oxazolidinone, demonstrating its importance as a chiral auxiliary in producing enantiomerically pure compounds (Vo et al., 2003); (Gooding et al., 2003).

CO₂-Fixation and Aza-Michael Addition

Mannisto et al. (2019) propose a single-step approach to synthesize 3,4-disubstituted 2-oxazolidinones via aza-Michael addition using CO₂ as a carbonyl source. This method showcases the environmental and synthetic utility of 2-oxazolidinone derivatives in incorporating CO₂ into valuable heterocyclic compounds (Mannisto et al., 2019).

properties

IUPAC Name

(4S)-4-benzyl-3-(5-bromopentanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-9-5-4-8-14(18)17-13(11-20-15(17)19)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYSKNJBAVITI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCCBr)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCCCBr)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447455
Record name 2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)-

CAS RN

156699-37-5
Record name 2-Oxazolidinone, 3-(5-bromo-1-oxopentyl)-4-(phenylmethyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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